molecular formula C13H19N3O B7847254 N-(3,4-dimethylphenyl)piperazine-1-carboxamide

N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B7847254
M. Wt: 233.31 g/mol
InChI Key: OCGLIUMBNHAMTA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C₁₄H₂₀N₂O It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)piperazine-1-carboxamide typically involves the following steps:

  • Piperazine Derivation: Piperazine is first synthesized or obtained commercially.

  • Substitution Reaction: The piperazine ring undergoes a substitution reaction with 3,4-dimethylphenyl chloride to form 1-(3,4-dimethylphenyl)piperazine.

  • Carboxamide Formation: The resulting compound is then reacted with an appropriate carboxylic acid derivative (e.g., an acid chloride or anhydride) to introduce the carboxamide group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the piperazine ring or the phenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and various nucleophiles for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)piperazine-1-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting specific receptors or enzymes.

  • Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)piperazine-1-carboxamide is similar to other piperazine derivatives, such as:

  • Piperazine: The parent compound with a wide range of applications.

  • N-Methylpiperazine: A methylated derivative with different chemical properties.

  • 1-(3,4-Dimethylphenyl)piperazine: A closely related compound without the carboxamide group.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-3-4-12(9-11(10)2)15-13(17)16-7-5-14-6-8-16/h3-4,9,14H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGLIUMBNHAMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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